molecular formula C6H8N4O B1267408 2-Amino-isonicotinic acid hydrazide CAS No. 58481-01-9

2-Amino-isonicotinic acid hydrazide

Cat. No.: B1267408
CAS No.: 58481-01-9
M. Wt: 152.15 g/mol
InChI Key: JWUWTBDKCYJSLE-UHFFFAOYSA-N
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Description

2-Amino-isonicotinic acid hydrazide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of isonicotinic acid and is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is structurally related to isoniazid, a well-known anti-tuberculosis drug.

Mechanism of Action

Target of Action

2-Amino-isonicotinic acid hydrazide, also known as isoniazid, is primarily active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

It is known that the drug interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This interference disrupts cell wall synthesis, leading to bacterial cell death .

Pharmacokinetics

It is known that the drug is metabolized in the liver, primarily by n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) .

Result of Action

The result of the action of this compound is the inhibition of mycobacterial growth. The drug is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Electron microscopic studies on mycobacteria exposed to the drug reveal little change in length or girth, but tapering rods are seen; the internal structure is lost within 24 hours, and bacilli become intensely electron dense .

Action Environment

The action environment of this compound can influence its efficacy and stability. It is known that the drug is used worldwide for the treatment of tuberculosis, suggesting that it is effective in a wide range of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-isonicotinic acid hydrazide can be synthesized through the condensation reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. The reaction typically involves a molar ratio of 1:1 in methanol or ethanol as the solvent . The reaction conditions may vary depending on the specific aldehyde or ketone used.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product. Mechanochemical and solid-state melt reactions are also employed for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-isonicotinic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aldehydes and Ketones: Used in condensation reactions to form hydrazones and Schiff bases.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Hydrazones: Formed by the reaction with aldehydes or ketones.

    Schiff Bases: Formed by the reaction with aromatic aldehydes.

Comparison with Similar Compounds

Uniqueness: 2-Amino-isonicotinic acid hydrazide is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound in medicinal chemistry. Its ability to form stable hydrazones and Schiff bases further adds to its versatility in chemical synthesis .

Properties

IUPAC Name

2-aminopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUWTBDKCYJSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314075
Record name 2-Aminopyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-01-9
Record name 58481-01-9
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Record name 2-Aminopyridine-4-carbohydrazide
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Record name 58481-01-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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